molecular formula C9H11NO B8376703 N-(oxiran-2-ylmethyl)aniline

N-(oxiran-2-ylmethyl)aniline

Cat. No. B8376703
M. Wt: 149.19 g/mol
InChI Key: VAUOPRZOGIRSMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(oxiran-2-ylmethyl)aniline is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(oxiran-2-ylmethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(oxiran-2-ylmethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(oxiran-2-ylmethyl)aniline

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

N-(oxiran-2-ylmethyl)aniline

InChI

InChI=1S/C9H11NO/c1-2-4-8(5-3-1)10-6-9-7-11-9/h1-5,9-10H,6-7H2

InChI Key

VAUOPRZOGIRSMI-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CNC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of the product of Step 3 (185.7 mg, 1.0 mmol, 1 equiv) in 1,4-dioxane (3.3 mL) was added KOH powder (67.3 mg, 1.2 mmol, 1.2 equiv). The mixture was stirred at room temperature for 24 hours. The mixture was diluted with EtOAc and washed with 1M HCl and brine. The organic layer was dried with MgSO4 and concentrated to give crude product. It was further purified by silica gel chromatography using 20% EtOAc/Hex to afford 141.8 mg colorless oil as product, yield 95.0%. 1H NMR (CDCl3, 400 MHz) δ=2.70 (dd, J=4.9, 2.3 Hz, 1H) 2.87-2.77 (m, 1H) 3.23-3.18 (m, 1H) 3.26 (t, J=4.9 Hz, 1H) 3.59-3.48 (m, 1H) 3.87 (s, 1H) 6.64 (d, J=7.7 Hz, 2H) 6.73 (t, J=7.3 Hz, 1H) 7.18 (dd, J=8.3, 7.5 Hz, 2H).
Quantity
185.7 mg
Type
reactant
Reaction Step One
Name
Quantity
67.3 mg
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
95%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.